6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride
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Overview
Description
6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a fluorinated heterocyclic compound. It contains an indazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily used in medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction is facilitated by various halogen derivatives, resulting in the formation of the target compound with yields ranging from 55% to 92% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using efficient and straightforward synthetic routes. The process includes the conversion of ketone to oxime, followed by cyclization in a basic medium to afford the desired indazole derivative .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogen derivatives, to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation, and various halogen derivatives for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including schizophrenia and Alzheimer’s disease.
Industry: Utilized in the development of new drugs and as a molecular scaffold for drug discovery.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with serotonergic and dopaminergic receptors, among others .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: Another fluorinated heterocycle with similar structural features and biological activities.
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride: A compound with a benzisoxazole ring, used in the synthesis of antipsychotic drugs like risperidone and paliperidone.
Uniqueness
6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is unique due to its indazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-2H-indazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-9-1-2-10-11(7-9)15-16-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXHNHCYCJFFNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC(=CC3=NN2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153025-27-5 |
Source
|
Record name | 1H-Indazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153025-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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